molecular formula C11H11N3 B12243176 2-methyl-N-phenylpyrimidin-4-amine

2-methyl-N-phenylpyrimidin-4-amine

Cat. No.: B12243176
M. Wt: 185.22 g/mol
InChI Key: JQOLWIPOMFIOMU-UHFFFAOYSA-N
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Description

2-methyl-N-phenylpyrimidin-4-amine is an organic compound belonging to the class of pyrimidines, which are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-phenylpyrimidin-4-amine typically involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-methyl-N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-methyl-N-phenylpyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-methyl-N-phenylpyrimidin-2-amine
  • 2-amino-4-methylpyrimidine
  • 2-phenylpyrimidine

Comparison: Compared to similar compounds, 2-methyl-N-phenylpyrimidin-4-amine exhibits unique properties due to the specific positioning of the methyl and phenyl groups on the pyrimidine ring.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

2-methyl-N-phenylpyrimidin-4-amine

InChI

InChI=1S/C11H11N3/c1-9-12-8-7-11(13-9)14-10-5-3-2-4-6-10/h2-8H,1H3,(H,12,13,14)

InChI Key

JQOLWIPOMFIOMU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)NC2=CC=CC=C2

Origin of Product

United States

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